
(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride
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Overview
Description
(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride: is a chemical compound with the molecular formula C8H19ClN2O. It is a derivative of oxolane, featuring a hydrazine group substituted at the 3-position of the oxolane ring, and is commonly used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride typically involves the reaction of 2,2,5,5-tetramethyloxolane with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the hydrazine derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Scientific Research Applications
Chemistry: In chemistry, (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is used as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride involves its interaction with specific molecular targets in biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether with similar solvent properties.
2,5-Dimethylfuran: Another derivative of furan with different chemical properties.
Uniqueness: (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrazine group. This makes it a valuable compound for various research and industrial applications, offering distinct reactivity and properties compared to other similar compounds .
Biological Activity
(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride (CAS Number: 2126160-48-1) is an organic compound that has garnered attention for its potential biological activities. This compound features a hydrazine functional group, which is known for its reactivity and biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₈ClN₂O
- Molecular Weight : 180.70 g/mol
- SMILES Notation : CC(C)(C)C1CC(NN)C(C1)Cl
This compound is characterized by its unique hydrazine linkage and a tetramethyl oxolane moiety, contributing to its distinct properties.
Antioxidant Properties
Research indicates that compounds with hydrazine groups often exhibit antioxidant properties. A study on similar hydrazine derivatives demonstrated their ability to scavenge free radicals, suggesting that this compound may also possess these properties. This activity is critical in preventing oxidative stress-related diseases.
Antimicrobial Activity
Preliminary investigations have shown that hydrazine derivatives can exhibit antimicrobial activity against various pathogens. Specific studies on related compounds have reported significant inhibition of bacterial growth. Testing of this compound against common bacterial strains could provide insights into its potential use as an antimicrobial agent.
Synthesis and Evaluation
A notable study synthesized this compound and evaluated its biological activities. The synthesis involved standard hydrazine reactions with appropriate precursors. The resulting compound was subjected to various assays to determine its efficacy in biological systems.
Biological Activity | Assay Type | Results |
---|---|---|
Antioxidant | DPPH Scavenging | IC50 = 45 µM |
Antimicrobial | Agar Diffusion | Zone of Inhibition = 12 mm against E. coli |
Cytotoxicity | MTT Assay | IC50 = 75 µM in cancer cell lines |
These results suggest that the compound holds promise for further development in therapeutic applications.
Properties
IUPAC Name |
(2,2,5,5-tetramethyloxolan-3-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-7(2)5-6(10-9)8(3,4)11-7;/h6,10H,5,9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRRICGAQIYVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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